molecular formula C14H23N B14216112 N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine CAS No. 793609-33-3

N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine

Cat. No.: B14216112
CAS No.: 793609-33-3
M. Wt: 205.34 g/mol
InChI Key: PHUAIWZOSWATEU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine is a synthetic compound that belongs to the class of benzimidazole opioids. This compound has gained attention in recent years due to its potent analgesic properties, which are significantly stronger than those of morphine. It has been identified in various forensic and clinical settings, particularly in the context of new psychoactive substances (NPS) on the illegal drug market .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine typically involves the reaction of 4-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine involves its binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The binding of the compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine is unique due to its specific chemical structure, which imparts high potency and strong binding affinity to opioid receptors. This makes it a valuable compound for research but also poses significant risks in terms of potential abuse and toxicity .

Properties

CAS No.

793609-33-3

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N,N-diethyl-2-(4-ethylphenyl)ethanamine

InChI

InChI=1S/C14H23N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

PHUAIWZOSWATEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCN(CC)CC

Origin of Product

United States

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